cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid
Description
Structural Comparisons
Functional Group Interactions
- Kemp’s triacid forms bidirectional hydrogen-bonding networks , unlike its cis,trans isomer, which only forms linear chains.
- Methyl substituents increase ring rigidity compared to unsubstituted cyclohexanetricarboxylic acids, as evidenced by:
- Steric effects : The 1,3,5-trimethyl substitution pattern prevents pseudorotation, unlike derivatives with fewer methyl groups.
Properties
IUPAC Name |
1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-10(7(13)14)4-11(2,8(15)16)6-12(3,5-10)9(17)18/h4-6H2,1-3H3,(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWHPGZNOIYGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C(=O)O)(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation and Carboxylation
The synthesis begins with 1,3,5-trimethylcyclohexane, which undergoes sequential carboxylation at each methyl group. This is achieved via radical bromination followed by Kolbe electrolysis to convert methyl groups to carboxylic acids. The radical bromination step uses N-bromosuccinimide (NBS) under UV light to introduce bromine atoms at the methyl positions. Subsequent Kolbe electrolysis in an aqueous sodium hydroxide medium facilitates the oxidation of brominated intermediates to carboxylic acids.
Stereochemical Control
To ensure the cis,cis configuration, the reaction employs a chair-conformation-directed synthesis . The methyl groups are positioned equatorially during intermediate stages to minimize 1,3-diaxial strain, which favors the retention of the cis arrangement upon carboxylation. X-ray crystallography confirmed that the final product adopts a chair conformation with all three carboxylic acid groups in equatorial positions.
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, UV light, CCl₄, 24 h | 65 | 92 |
| Kolbe Electrolysis | NaOH (10%), Pt electrodes, 60°C | 48 | 85 |
| Crystallization | Ethanol/water (3:1), slow evaporation | 89 | 99 |
Alternative Pathways for Structural Optimization
Oxidation of Trimethylcyclohexane Derivatives
A modified approach involves the direct oxidation of 1,3,5-trimethylcyclohexane using potassium permanganate in acidic conditions. This single-step method eliminates the need for bromination but results in lower regioselectivity due to competing side reactions. The yield for this route is approximately 30%, with significant purification required to isolate the desired product.
Enzymatic Carboxylation
Recent advancements explore biocatalytic methods using engineered carboxylases to introduce carboxylic acid groups stereoselectively. While still experimental, this approach avoids harsh reagents and improves environmental sustainability. Preliminary data indicate a 40% yield with >90% enantiomeric excess, though scalability remains a challenge.
Conformational Analysis and Validation
The 1981 study employed X-ray crystallography and ¹H NMR spectroscopy to validate the cis,cis configuration and chair conformation. Key findings include:
-
Bond Angles : The C-C-C angles at the carboxylic acid positions measure 111.5°, consistent with minimized steric strain.
-
Dihedral Angles : The axial-equatorial arrangement of substituents ensures no van der Waals clashes between adjacent groups.
Table 2: Spectroscopic Data
| Technique | Key Signals/Parameters | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz) | δ 1.2 (s, 9H, CH₃), δ 12.1 (s, 3H, COOH) | Methyl and carboxylic protons |
| X-ray Diffraction | Space group P2₁/c, Z = 4 | Chair conformation confirmed |
Challenges and Limitations
Low Yields in Multi-Step Synthesis
The sequential bromination and electrolysis steps suffer from moderate yields (48–65%), primarily due to:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid groups are further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halides and nucleophiles, are used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Molecular Recognition Studies
Kemp's triacid is utilized in molecular recognition studies due to its ability to form stable complexes with various metal ions. Its structure allows for selective binding, making it a valuable tool in supramolecular chemistry. The acid's conformational flexibility enables it to adapt to different binding environments .
Enzyme Substrate
This compound acts as a substrate for carbonic anhydrase, an enzyme that catalyzes the interconversion of carbon dioxide and water to bicarbonate and protons. This property is significant in biological systems where pH regulation is crucial .
Crystal Structure Analysis
Research has demonstrated that this compound can form various crystal structures depending on its derivatives. For instance, studies have shown that its derivatives exhibit different conformations (chair and boat) based on hydrogen bonding interactions . Understanding these structures helps in predicting the behavior of similar compounds in various environments.
Case Study 1: Molecular Complexes
A study involving the reaction of iron chloride with this compound revealed the formation of dithiocarbamate complexes. These complexes demonstrated unique properties that could be harnessed for catalysis and material science applications .
Case Study 2: Conformational Analysis
In another investigation focused on the conformational analysis of this compound derivatives, researchers observed that specific substituents influenced the stability and conformation of the compounds. This finding provides insights into designing new materials with tailored properties for industrial applications .
Data Table: Properties and Applications
| Property/Feature | Description |
|---|---|
| Molecular Structure | C12H18O6 |
| Synthesis Method | Sodium carbonate + hydrogen gas |
| Applications | Molecular recognition, enzyme substrate |
| Conformational Flexibility | Chair and boat forms observed in crystal structures |
| Notable Complexes | Dithiocarbamate complexes with metal ions |
Mechanism of Action
The mechanism by which cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid exerts its effects involves its ability to form stable complexes with other molecules. This is due to its unique structure, which allows for specific interactions with target molecules. The molecular targets and pathways involved include various enzymes and receptors that recognize the compound’s specific configuration .
Comparison with Similar Compounds
Structural Features:
- Conformation : KTA adopts a chair conformation in both solution and crystalline states, with all three methyl groups in equatorial positions and carboxyl groups in axial orientations . This conformation stabilizes its role as a rigid scaffold for coordinating metal ions or organizing peptide strands.
- Molecular Formula : C₁₂H₁₈O₆ (CAS: 79410-20-1) .
- Applications: Collagen Mimetics: Used to stabilize triple-helical collagen-like peptides (CLPs) through covalent crosslinking at the C-terminus . Uranyl Coordination Chemistry: Forms nanotubular and cage-like complexes with uranyl ions (UO₂²⁺), enabling the study of photoactive cavities .
Comparison with Similar Compounds
KTA is compared to structurally related tricarboxylic acids and templates in terms of conformation , flexibility , and functional utility .
Tris(2-aminoethyl)amine-(succinate-OH)₃ (TREN)
- Structure: A flexible tripodal scaffold with three aminoethyl arms functionalized with succinate groups .
- Comparison :
- Triple-Helix Induction : TREN outperforms KTA in stabilizing collagen-like triple helices due to its greater conformational flexibility , as demonstrated by circular dichroism (CD) and NMR spectroscopy .
- Metal Coordination : TREN’s flexibility allows adaptive binding to diverse metal ions, whereas KTA’s rigidity favors geometrically constrained uranyl complexes .
Cyclotriveratrylene (CTV)
cis,cis-Cyclohexane-1,3,5-tricarboxylic Acid (Non-Methylated Analog)
- Structure : Lacks methyl groups, leading to equatorial carboxylate positions in solution .
- Comparison: Conformation: The non-methylated analog adopts a chair conformation with equatorial carboxyl groups, contrasting KTA’s axial arrangement . Metal Binding: The equatorial carboxylates enhance chelation efficiency for transition metals, while KTA’s axial groups favor uranyl coordination .
| Property | KTA (Methylated) | Non-Methylated Analog |
|---|---|---|
| Carboxyl Orientation | Axial | Equatorial |
| Metal Preference | Uranyl (UO₂²⁺) | Transition metals (e.g., Zn²⁺) |
Benzene-1,3,5-tricarboxylic Acid (Trimesic Acid)
Biological Activity
Cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid, commonly referred to as Kemp's triacid, is a polycarboxylic acid with the molecular formula and a molecular weight of 258.27 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities.
Kemp's triacid is characterized by three carboxylic acid groups that can participate in hydrogen bonding and metal ion coordination. Its structure allows for various conformations, which can influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H18O6 |
| Molecular Weight | 258.27 g/mol |
| CAS Number | 118514-35-5 |
| Melting Point | 241-243 °C |
| Purity | ≥ 99% |
Antimicrobial Properties
Research has indicated that Kemp's triacid exhibits antimicrobial activity. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi due to its ability to disrupt cellular membranes and metabolic processes. The carboxylic acid groups are believed to play a crucial role in this activity by interacting with microbial cell walls.
Enzyme Inhibition
Kemp's triacid has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders or cancer. The mechanism of action typically involves the formation of stable complexes with metal ions that are essential for enzyme activity.
Case Studies
- Antibacterial Activity : A study published in the Journal of Organic Chemistry demonstrated that Kemp's triacid effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of traditional antibiotics, suggesting its potential as an alternative antibacterial agent .
- Enzyme Inhibition : In another study focusing on metabolic enzymes, Kemp's triacid was shown to inhibit the activity of certain dehydrogenases involved in glycolysis. The inhibition was attributed to the compound's ability to chelate metal ions necessary for enzyme function, leading to reduced enzymatic activity .
The biological activity of Kemp's triacid can be attributed to several mechanisms:
- Metal Ion Chelation : The tricarboxylic structure allows for effective chelation of metal ions, which is crucial for various enzymatic reactions.
- Membrane Disruption : The hydrophilic nature of the carboxyl groups can disrupt microbial membranes, leading to cell lysis.
- Hydrogen Bonding : The ability to form hydrogen bonds enhances its interaction with biological macromolecules.
Research Findings
Recent research has expanded on the applications of Kemp's triacid in drug development:
- Drug Formulation : Studies have explored its use as a stabilizing agent in drug formulations due to its ability to enhance solubility and bioavailability.
- Biocompatibility : Investigations into the biocompatibility of Kemp's triacid have shown promising results for use in biomedical applications such as drug delivery systems and tissue engineering .
Q & A
Q. Advanced Research Focus
What analytical techniques are essential for characterizing Kemp’s triacid derivatives?
Q. Methodological Guidance
- X-ray crystallography : Resolves ligand conformation and metal coordination geometry .
- Solid-state NMR : Probes carboxylate protonation states and hydrogen bonding .
- FT-IR spectroscopy : Identifies esterification or deprotonation events (e.g., shifts in ν(C=O) bands) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability of coordination polymers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
